molecular formula C5H13ClFN B3372325 (S)-1-Fluoro-2-pentanamine Hydrochloride CAS No. 886216-67-7

(S)-1-Fluoro-2-pentanamine Hydrochloride

Cat. No. B3372325
CAS RN: 886216-67-7
M. Wt: 141.61 g/mol
InChI Key: YIAJCBIUAABDEC-JEDNCBNOSA-N
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Description

“(S)-1-Fluoro-2-pentanamine Hydrochloride” is a hydrochloride salt of an organic compound. Hydrochlorides are acid salts resulting from the reaction of hydrochloric acid with an organic base, often an amine . They are commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .


Molecular Structure Analysis

The molecular structure analysis would require specific data or resources related to “this compound”, which I currently do not have. Generally, techniques like X-ray crystallography or NMR spectroscopy are used for molecular structure analysis .


Chemical Reactions Analysis

Again, without specific information on “this compound”, it’s difficult to provide a detailed chemical reactions analysis. The compound, being a hydrochloride salt, would likely participate in reactions typical of amines and their hydrochloride salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its molecular structure. Hydrochloride salts of amines generally have improved water solubility compared to their parent amines .

Mechanism of Action

The mechanism of action would depend on the intended use of “(S)-1-Fluoro-2-pentanamine Hydrochloride”. For instance, if it’s used as a medication, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with “(S)-1-Fluoro-2-pentanamine Hydrochloride” would depend on its specific properties. As a general rule, handling of chemical substances should always be done with appropriate safety measures .

Future Directions

The future directions for research on “(S)-1-Fluoro-2-pentanamine Hydrochloride” would depend on its potential applications. If it has medicinal properties, future research could focus on clinical trials and drug development .

properties

IUPAC Name

(2S)-1-fluoropentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FN.ClH/c1-2-3-5(7)4-6;/h5H,2-4,7H2,1H3;1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAJCBIUAABDEC-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CF)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886216-67-7
Record name 2-Pentanamine, 1-fluoro-, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886216-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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